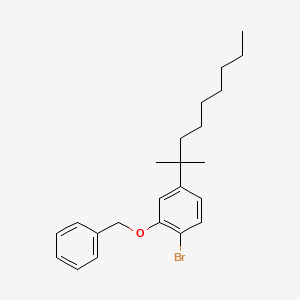

2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene

描述

属性

IUPAC Name |

1-bromo-4-(2-methylnonan-2-yl)-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31BrO/c1-4-5-6-7-11-16-23(2,3)20-14-15-21(24)22(17-20)25-18-19-12-9-8-10-13-19/h8-10,12-15,17H,4-7,11,16,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPPFYCKRDSTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)(C)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608111 | |

| Record name | 2-(Benzyloxy)-1-bromo-4-(2-methylnonan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70120-17-1 | |

| Record name | 2-(Benzyloxy)-1-bromo-4-(2-methylnonan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene typically involves the following steps:

Starting Material: The synthesis begins with 1-benzyloxy-4-(1,1-dimethyl-2-octylene) benzene.

Catalytic Hydrogenation: The starting material undergoes catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst to remove the benzyl protecting group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Typical reagents include sodium amide (NaNH2) for amination, sodium thiolate (NaSR) for thiolation, and sodium alkoxide (NaOR) for alkoxylation.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

Major Products

Substitution: Products include 2-benzyloxy-1-amino-4-(1,1-dimethyloctyl)benzene, 2-benzyloxy-1-thio-4-(1,1-dimethyloctyl)benzene, and 2-benzyloxy-1-alkoxy-4-(1,1-dimethyloctyl)benzene.

Oxidation: Major products include 2-benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzaldehyde.

Reduction: Major products include 2-benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzyl alcohol.

科学研究应用

2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated aromatic compounds with biological molecules.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents, often involves this compound.

Industry: It is used in the production of specialty chemicals, including advanced materials and polymers.

作用机制

The mechanism of action of 2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The bromine atom and benzyloxy group can interact with nucleophilic sites on enzymes and receptors, potentially inhibiting or modifying their activity.

Pathways Involved: The compound may affect signaling pathways by altering the function of key proteins and enzymes involved in cellular processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(Benzyloxy)-2,4-Difluorobenzene (CAS: N/A)

- Structure : Benzyloxy group at position 1, fluorine atoms at positions 2 and 3.

- Key differences : Fluorine substituents increase electronegativity and polarity compared to bromine and alkyl groups. Lower molecular weight (C₁₃H₁₀F₂O) and LogP (estimated ~3.5) due to absence of the dimethyloctyl chain .

- Reactivity : Fluorine atoms direct electrophilic substitution reactions meta/para, contrasting with bromine’s deactivating and ortho/para-directing effects in the target compound .

4-(Benzyloxy)-1-bromo-2-fluorobenzene (CAS: 185346-79-6)

- Structure : Benzyloxy at position 4, bromine at position 1, and fluorine at position 2.

- Key differences : Fluorine substitution reduces steric bulk compared to the dimethyloctyl group. Molecular weight (C₁₃H₁₀BrFO) is significantly lower (~285 g/mol), and LogP is reduced (~4.5) .

- Applications : Likely used in halogen-exchange reactions or as a precursor in fluorinated pharmaceutical intermediates.

Alkyl Chain Variations

3,7-Dimethyloctyl Ethylphosphonofluoridate (CAS: 345260-83-5)

- Structure: Phosphonofluoridate ester with a 3,7-dimethyloctyl chain.

- Key differences: The phosphonofluoridate group introduces high reactivity (e.g., enzyme inhibition), unlike the inert aromatic bromine in the target compound. LogP is lower (~5.0) despite similar alkyl chain length due to polar functional groups .

- Applications: Used in organophosphate research, contrasting with the target compound’s role as a synthetic intermediate .

Functional Group Modifications

4-Bromo-1,2-diaminobenzene (CAS: 1575-37-7)

- Structure: Bromine at position 4, amino groups at positions 1 and 2.

- Key differences: Amino groups increase polarity (TPSA ~52 Ų) and reduce LogP (~2.0). Bromine’s para position enhances reactivity in nucleophilic aromatic substitution compared to the target compound’s ortho bromine .

- Applications: Primarily used in dye synthesis or metal coordination chemistry due to chelating amino groups .

Positional Isomers

1-Benzyloxy-4-bromobenzene (CAS: 53087-13-1)

- Structure : Benzyloxy at position 1, bromine at position 4.

- Key differences : Bromine’s para position reduces steric hindrance during substitution reactions compared to the target compound’s ortho bromine. Molecular weight (C₁₃H₁₁BrO) is lower (~267 g/mol), and LogP is ~4.0 .

- Reactivity : Para-substituted bromine facilitates easier access for nucleophiles, enhancing reaction rates in cross-coupling reactions .

Key Research Findings

- Steric Effects : The 1,1-dimethyloctyl group in the target compound imposes significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to smaller analogs like 1-benzyloxy-4-bromobenzene .

- Lipophilicity: The target’s high XLogP3 (9.0) suggests superior membrane permeability, making it advantageous in lipid-based drug delivery systems compared to polar derivatives like 4-bromo-1,2-diaminobenzene .

- Synthetic Utility : While the target compound is discontinued by Biosynth , its structural analogs, such as 4-(benzyloxy)-1-bromo-2-fluorobenzene, remain accessible for applications requiring halogenated aromatics .

生物活性

2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene is an organic compound with the molecular formula C22H29BrO. This compound is notable for its unique structural features, including a bromine atom, a benzyloxy group, and a bulky dimethyloctyl substituent. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry and toxicology.

- Molecular Weight : 403.4 g/mol

- CAS Number : 70120-17-1

- Structure : The compound consists of a benzene ring substituted with a benzyloxy group and a bromine atom at the para position, along with a dimethyloctyl group at the meta position.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Nucleophilic Interactions : The bromine atom and the benzyloxy group can engage in nucleophilic substitution reactions, potentially inhibiting enzyme activity or modifying receptor functions.

- Signaling Pathways : The compound may influence cellular signaling pathways by altering the function of proteins involved in critical cellular processes.

In Vitro Studies

Research has shown that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Studies indicated that this compound has potential antimicrobial properties against various bacterial strains. For instance, it demonstrated inhibitory effects on Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

- Cytotoxicity : In cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound exhibited cytotoxic effects with IC50 values indicating effective dose ranges for inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

In Vivo Studies

Preliminary animal studies have suggested potential therapeutic implications:

- Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound reduced swelling and inflammatory markers significantly compared to control groups.

Case Studies

A notable case study involved the evaluation of this compound in drug formulation. Researchers explored its efficacy as a lead compound for developing new anti-cancer agents. The study highlighted its selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic window.

Toxicological Profile

Toxicological assessments indicate that while the compound shows promise in therapeutic applications, it also requires careful evaluation due to potential toxicity:

- Acute Toxicity : In rodent models, high doses resulted in hepatotoxicity and nephrotoxicity.

| Toxicity Parameter | Observed Effect |

|---|---|

| Liver Enzyme Levels | Elevated ALT and AST |

| Kidney Function | Increased creatinine levels |

常见问题

Q. What are the standard synthetic routes for 2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A common approach is:

Alkylation : Introduce the 1,1-dimethyloctyl group via Friedel-Crafts alkylation using 1-bromo-1-methyloctane and a Lewis acid (e.g., AlCl₃) .

Bromination : Direct bromination at the para position using Br₂ in the presence of FeBr₃ (or electrophilic bromination reagents like NBS) .

Benzyloxy Group Addition : Protect the hydroxyl group via benzylation (e.g., benzyl bromide with K₂CO₃ in DMF) .

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for benzylation .

- Temperature : Alkylation and bromination often require elevated temperatures (80–120°C) for activation .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradients) is standard for isolating intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key peaks interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The benzyloxy group shows a singlet at δ 4.8–5.2 ppm (CH₂), while the 1,1-dimethyloctyl group exhibits a triplet for terminal CH₃ (δ 0.8–1.0 ppm) and a multiplet for the branched CH₂/CH groups .

- ¹³C NMR : The quaternary carbon (C-Br) appears at δ 120–125 ppm, and the benzyloxy oxygen-bearing carbon resonates at δ 70–75 ppm .

- X-ray Crystallography : Used to confirm stereochemistry and substituent positions. SHELX software is widely employed for refinement .

- GC-MS/HPLC : Validates purity (>95%) and detects byproducts (e.g., dehalogenated derivatives) .

Advanced Research Questions

Q. How do steric effects from the 1,1-dimethyloctyl group impact reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The bulky 1,1-dimethyloctyl group creates steric hindrance, slowing transmetallation in cross-couplings. Strategies to mitigate this include:

- Catalyst Optimization : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance stability .

- Solvent/Base Selection : Employ polar solvents (THF/DMF) and weak bases (K₃PO₄) to reduce side reactions .

- Temperature Control : Prolonged heating (80–100°C) may be required for complete conversion .

Data Contradiction Analysis :

Some studies report lower yields (40–50%) for analogous bulky substrates compared to linear alkyl derivatives (70–80%). This discrepancy highlights the need for tailored catalytic systems .

Q. What are the challenges in crystallizing this compound, and how can they be resolved?

Methodological Answer: Crystallization is hindered by the compound’s hydrophobicity and flexible alkyl chain. Solutions include:

- Co-Crystallization : Use aromatic solvents (toluene) with hydrogen-bond acceptors (e.g., pyridine derivatives) to stabilize the lattice .

- Slow Evaporation : Gradual solvent removal at 4°C promotes ordered crystal growth .

- SHELX Refinement : For poor-quality crystals, employ SHELXL’s TWIN/BASF commands to model disorder .

Case Study :

A related brominated benzyloxy compound (4-Benzyloxy-2-bromo-1-methoxybenzene) achieved a high R-factor (0.055) using SHELX, confirming substituent positions despite initial twinning issues .

Q. How do electronic effects of the bromine and benzyloxy groups influence electrophilic substitution pathways?

Methodological Answer:

- Bromine : Acts as a strong electron-withdrawing group (EWG), directing incoming electrophiles to the meta position relative to itself.

- Benzyloxy Group : An electron-donating group (EDG) via resonance, para-directing.

Competitive Effects :

In 2-Benzyloxy-1-bromo derivatives, the bromine’s EWG dominance typically overrides the benzyloxy’s EDG, favoring meta substitution. Experimental validation via nitration (HNO₃/H₂SO₄) shows nitro groups predominantly at position 5 (meta to Br) .

Mechanistic Insight :

DFT calculations for analogous compounds reveal that bromine’s inductive effect lowers the electron density at adjacent positions, making meta attack more favorable .

Q. What analytical methods resolve contradictions in regioselectivity data for derivatization reactions?

Methodological Answer: Discrepancies in regioselectivity (e.g., unexpected para products) can arise from solvent polarity or kinetic vs. thermodynamic control.

- LC-MS/MS : Identifies minor products and intermediates in real-time .

- In Situ IR Spectroscopy : Monitors reaction progress to detect pathway deviations .

- Computational Modeling : Gaussian or ORCA software predicts transition states and validates experimental outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。